molecular formula C10H9NO3 B1528251 methyl 3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate CAS No. 1198391-70-6

methyl 3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate

Cat. No.: B1528251
CAS No.: 1198391-70-6
M. Wt: 191.18 g/mol
InChI Key: FTFQEIGJZWIFPE-UHFFFAOYSA-N
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Description

Methyl 3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate is a chemical compound belonging to the class of isoindole derivatives. It is characterized by its molecular formula C10H9NO3 and a molecular weight of 191.19 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of phthalic anhydride with methylamine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity levels. Quality control measures, including NMR, HPLC, and GC analysis, are employed to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions typically yield the corresponding hydroxyl derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted isoindole derivatives.

Scientific Research Applications

Methyl 3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate has found applications in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: Research has explored its use in the development of new pharmaceuticals, particularly in the treatment of various diseases.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which methyl 3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.

Comparison with Similar Compounds

Methyl 3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate is similar to other isoindole derivatives, such as isoindoline and isoindolone. The presence of the oxo group and the carboxylate moiety distinguishes it from other compounds in the isoindole family.

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Properties

IUPAC Name

methyl 3-oxo-1,2-dihydroisoindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-14-10(13)8-6-4-2-3-5-7(6)9(12)11-8/h2-5,8H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTFQEIGJZWIFPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2=CC=CC=C2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198391-70-6
Record name methyl 3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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